molecular formula C12H22N2O B160730 Pexantel CAS No. 10001-13-5

Pexantel

Cat. No. B160730
CAS RN: 10001-13-5
M. Wt: 210.32 g/mol
InChI Key: FRSIMZWJVMLPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pexantel is a chemical compound that belongs to the class of anthelmintics, which are used to treat parasitic worm infections. It is a synthetic derivative of the natural compound pyrantel, which is also used to treat worm infections. Pexantel has been found to be effective against several species of parasitic worms, including roundworms and hookworms. The purpose of

Mechanism Of Action

The mechanism of action of pexantel is similar to that of pyrantel. Pexantel works by paralyzing the nervous system of the parasitic worms, which leads to their expulsion from the host organism. The compound binds to the nicotinic acetylcholine receptors in the neuromuscular junction of the worms, which causes a depolarization blockade. This leads to the paralysis of the worms and their subsequent expulsion from the host organism.

Biochemical And Physiological Effects

Pexantel has been found to have minimal biochemical and physiological effects in animals and humans. The compound is rapidly absorbed and metabolized in the liver, and is excreted in the urine. Pexantel has been found to have no significant effects on the liver or kidney function, and does not cause any adverse effects on the cardiovascular or respiratory systems. The compound has also been found to have no significant effects on the immune system or the reproductive system.

Advantages And Limitations For Lab Experiments

Pexantel has several advantages for lab experiments. The compound is readily available in large quantities, and is relatively inexpensive compared to other anthelmintics. Pexantel has also been found to have a broad spectrum of activity against several species of parasitic worms, which makes it a useful tool for studying worm infections. However, pexantel has some limitations for lab experiments. The compound has a short half-life, which means that it needs to be administered frequently in order to maintain effective levels in the host organism. Pexantel also has limited solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for research on pexantel. One area of research is the development of new formulations of pexantel that are more soluble and have a longer half-life. This would make the compound easier to administer and more effective in treating worm infections. Another area of research is the evaluation of pexantel in combination with other anthelmintics, to determine if it has synergistic effects against parasitic worms. Finally, more research is needed to evaluate the safety and efficacy of pexantel in humans, particularly in vulnerable populations such as children and pregnant women.

Synthesis Methods

Pexantel is synthesized by reacting pyrantel with 3-methylbutylamine. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is purified and crystallized to obtain pure pexantel. The synthesis method is well-established and has been used to produce pexantel in large quantities for research purposes.

Scientific Research Applications

Pexantel has been extensively studied for its efficacy against parasitic worm infections. Several in vitro and in vivo studies have been conducted to evaluate the effectiveness of pexantel against various species of worms. Pexantel has been found to be effective against roundworms and hookworms, which are common parasitic infections in humans and animals. The compound has also been tested for its safety and tolerability in animals and humans.

properties

CAS RN

10001-13-5

Product Name

Pexantel

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

cyclohexyl-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H22N2O/c1-13-7-9-14(10-8-13)12(15)11-5-3-2-4-6-11/h11H,2-10H2,1H3

InChI Key

FRSIMZWJVMLPAI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2CCCCC2

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCCC2

Other CAS RN

10001-13-5

Origin of Product

United States

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